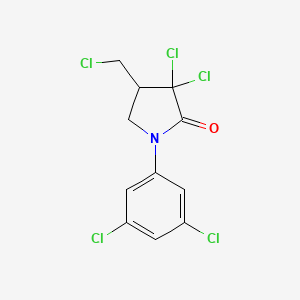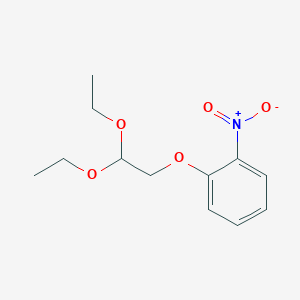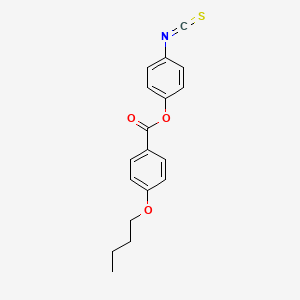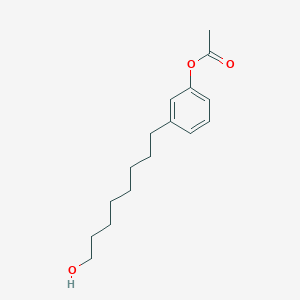
2-Chloro-4-methyl-2-phenylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyl-2-phenylpentan-3-one is an organic compound with the molecular formula C12H15ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom, a phenyl group, and a methyl group attached to a pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-2-phenylpentan-3-one typically involves the chlorination of 4-methyl-2-phenylpentan-3-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
2-Chloro-4-methyl-2-phenylpentan-3-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives like 2-azido-4-methyl-2-phenylpentan-3-one.
Reduction: Formation of 2-chloro-4-methyl-2-phenylpentanol.
Oxidation: Formation of 2-chloro-4-methyl-2-phenylpentanoic acid.
科学的研究の応用
2-Chloro-4-methyl-2-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-methyl-2-phenylpentan-3-one involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific context of its use.
類似化合物との比較
Similar Compounds
2-Chloro-4-methylpentan-3-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Methyl-2-phenylpentan-3-one: Lacks the chlorine atom, affecting its potential for nucleophilic substitution reactions.
2-Chloro-2-phenylpentan-3-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Chloro-4-methyl-2-phenylpentan-3-one is unique due to the combination of its chlorine atom, phenyl group, and ketone functionality. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
61434-27-3 |
|---|---|
分子式 |
C12H15ClO |
分子量 |
210.70 g/mol |
IUPAC名 |
2-chloro-4-methyl-2-phenylpentan-3-one |
InChI |
InChI=1S/C12H15ClO/c1-9(2)11(14)12(3,13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
PVSXLXGAXRNMBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(C)(C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


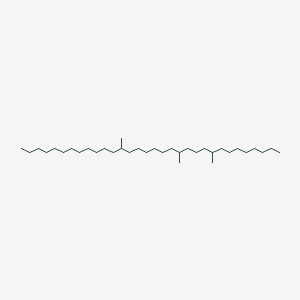
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)


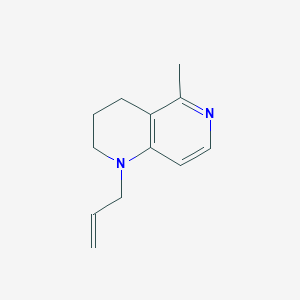
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)

